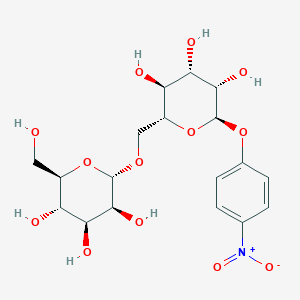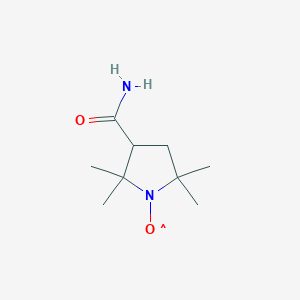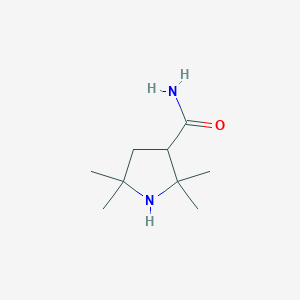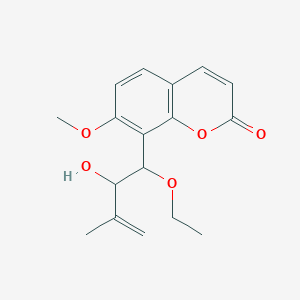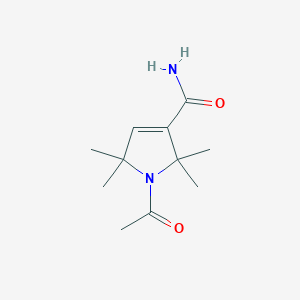
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
Vue d'ensemble
Description
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is a compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a pyrroline ring substituted with acetyl and carboxamide groups .
Méthodes De Préparation
The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves several steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as chloroform, hot ethanol, or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl or carboxamide groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves its interaction with molecular targets such as proteins and enzymes. In EPR spectroscopy, it acts as a spin label, attaching to specific sites on proteins and providing information about their structure and dynamics . The compound’s unique structure allows it to interact with various molecular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be compared with other similar compounds such as:
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical: This derivative is used in similar applications, particularly in EPR spectroscopy.
The uniqueness of this compound lies in its acetyl substitution, which enhances its stability and reactivity in various chemical and biological applications.
Propriétés
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLKBXBCPPDBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400528 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-22-9 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


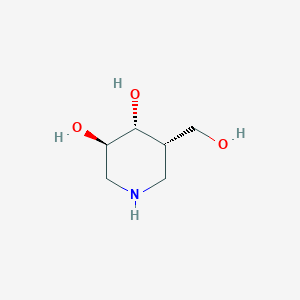
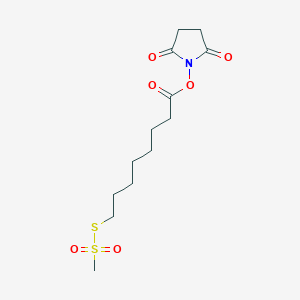
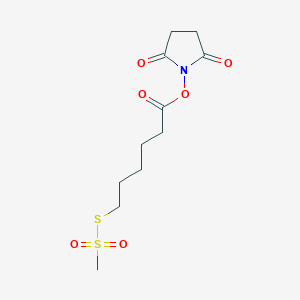
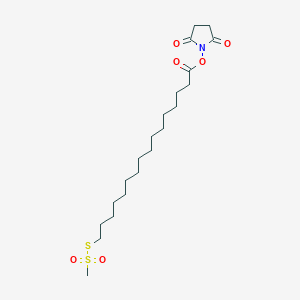
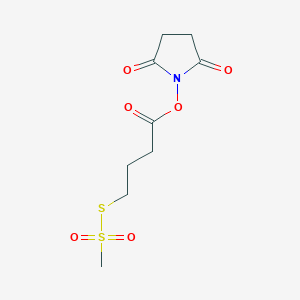
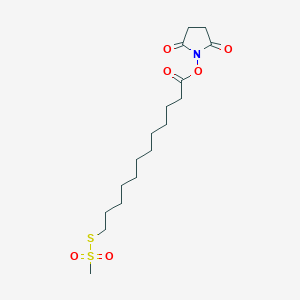
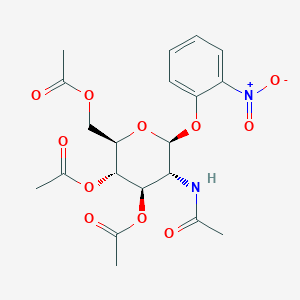
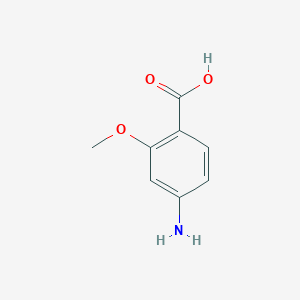
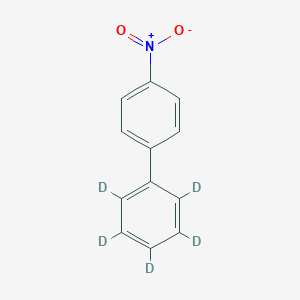
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
